molecular formula C22H26N4O6S B2458841 (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391885-67-9

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2458841
CAS RN: 391885-67-9
M. Wt: 474.53
InChI Key: CHEKZHNWFWPYTP-ZVHZXABRSA-N
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Description

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O6S and its molecular weight is 474.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Several studies have focused on synthesizing novel compounds with structures that bear resemblance or share functional groups with the compound . For instance, Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, and exhibited antimicrobial and antioxidant activities (Flefel et al., 2018). Similarly, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Neuroprotective and Anti-inflammatory Applications

Research by Lubisch et al. (2003) introduced benzoylalanine-derived ketoamides as potent calpain inhibitors, with specific derivatives showing oral bioavailability in rats and suggesting neuroprotective efficacy after traumatic brain injury (Lubisch et al., 2003).

Heterocyclic Chemistry and Drug Design

Studies have also explored the synthesis of heterocyclic compounds for potential therapeutic applications. For example, Farag et al. (2011) reported on the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating thiazolo(3,2-a)benzimidazole moiety, indicating the versatility of such compounds in drug design and development (Farag et al., 2011).

properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-31-18-7-10-20(32-2)17(13-18)14-24-25-21(27)15-23-22(28)16-5-8-19(9-6-16)33(29,30)26-11-3-4-12-26/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,23,28)(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEKZHNWFWPYTP-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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